Potassium;undec-10-ynoate
Description
Potassium undec-10-ynoate is the potassium salt of undec-10-ynoic acid, characterized by a terminal triple bond (alkyne group) at the 10th carbon position. This structural feature imparts unique reactivity, particularly in click chemistry and polymer synthesis. For example, methyl undec-10-ynoate () and ethyl undec-10-ynoate () are esters of undec-10-ynoic acid used in crosslinking reactions and polymer preparation. The potassium salt likely shares similar backbone reactivity but differs in solubility and ionic interactions due to the potassium counterion .
Properties
CAS No. |
155656-79-4 |
|---|---|
Molecular Formula |
C11H17KO2 |
Molecular Weight |
220.353 |
IUPAC Name |
potassium;undec-10-ynoate |
InChI |
InChI=1S/C11H18O2.K/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h1H,3-10H2,(H,12,13);/q;+1/p-1 |
InChI Key |
LHYHOKGFFLYVGB-UHFFFAOYSA-M |
SMILES |
C#CCCCCCCCCC(=O)[O-].[K+] |
Synonyms |
10-Undecynoic acid potassium salt |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;undec-10-ynoate can be synthesized through the neutralization of 10-Undecynoic acid with potassium hydroxide. The reaction typically involves dissolving 10-Undecynoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is then evaporated to obtain the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
Potassium;undec-10-ynoate undergoes various chemical reactions, including:
Oxidation: The terminal alkyne group can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The terminal hydrogen of the alkyne group can be substituted with various functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation reactions often use bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives or other substituted compounds.
Scientific Research Applications
Potassium;undec-10-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Potassium;undec-10-ynoate involves its interaction with various molecular targets. The terminal alkyne group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This property is particularly useful in the study of enzyme mechanisms and the development of enzyme inhibitors.
Comparison with Similar Compounds
Metal Salts of Undec-10-enoic/ynoic Acids
Calcium Undecylenate (Calcium undec-10-enoate)
- Molecular Formula : C₂₂H₃₈CaO₄ ().
- Properties: Limited solubility in organic solvents; used in antifungal applications (e.g., Mycoseptin) .
- Key Difference: The calcium salt has a double bond (enoate) and lower solubility compared to potassium salts, which typically exhibit higher aqueous solubility .
Sodium Undecylenate
- Molecular Formula : C₁₁H₂₀NaO₂ ().
- Properties : Water-soluble, used in pharmaceuticals and surfactants.
- Key Difference : Sodium’s smaller ionic radius enhances solubility compared to calcium, but potassium salts may offer intermediate properties .
Zinc Undecylenate
- Molecular Formula : C₂₂H₃₈O₄Zn ().
- Properties : Broad-spectrum antimicrobial activity; insoluble in water.
- Key Difference: Zinc’s divalent charge stabilizes the salt but reduces solubility compared to monovalent potassium .
Potassium 3-Sulphonatopropyl Undec-10-enoate
- Molecular Formula : C₁₄H₂₅KO₅S ().
- Properties : Sulfonate group enhances hydrophilicity; used in specialty surfactants.
- Key Difference: The sulfonate substituent differentiates it from simpler potassium undec-10-ynoate, which lacks this functional group .
Esters of Undec-10-ynoic Acid
Methyl Undec-10-ynoate
- Molecular Formula : C₁₂H₂₀O₂ ().
- Applications: Used in oxidative reactions to synthesize keto and hydroxy derivatives (e.g., methyl 9-oxo-undec-10-ynoate) .
- Key Difference : Esters are lipophilic and serve as intermediates in organic synthesis, whereas potassium salts are ionic and water-soluble .
Ethyl Undec-10-ynoate
- Molecular Formula : C₁₃H₂₂O₂ ().
- Analytical Methods : Separated via reverse-phase HPLC (Newcrom R1 column) with acetonitrile/water mobile phases .
- Key Difference: Ethyl esters are volatile and suited for chromatographic analysis, unlike non-volatile potassium salts .
Benzyl Undec-10-ynoate
- Applications : Intermediate in click chemistry for synthesizing phospholipids with antiparasitic activity ().
- Key Difference : The benzyl group introduces aromaticity, altering reactivity compared to aliphatic potassium salts .
Structural and Functional Comparison Table
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